Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate

Protecting group stability Silyl ether hydrolysis Multi-step synthesis compatibility

Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate (CAS 188635-30-5 for the (R)-enantiomer; molecular formula C₁₂H₂₆O₄Si, MW 262.42) is a chiral, silyl-protected β-hydroxy ester. The compound features a tert-butyldimethylsilyl (TBS/TBDMS) ether at the primary 4-hydroxyl position, a free secondary 3-hydroxyl group, and an ethyl ester terminus.

Molecular Formula C12H26O4Si
Molecular Weight 262.42 g/mol
Cat. No. B12287383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate
Molecular FormulaC12H26O4Si
Molecular Weight262.42 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(CO[Si](C)(C)C(C)(C)C)O
InChIInChI=1S/C12H26O4Si/c1-7-15-11(14)8-10(13)9-16-17(5,6)12(2,3)4/h10,13H,7-9H2,1-6H3
InChIKeyNUWWQAFGGXZMNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate – Chiral Silyl-Protected β-Hydroxy Ester Building Block for API Synthesis


Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate (CAS 188635-30-5 for the (R)-enantiomer; molecular formula C₁₂H₂₆O₄Si, MW 262.42) is a chiral, silyl-protected β-hydroxy ester. The compound features a tert-butyldimethylsilyl (TBS/TBDMS) ether at the primary 4-hydroxyl position, a free secondary 3-hydroxyl group, and an ethyl ester terminus . It is supplied as a single enantiomer (3R configuration) with standard purity ≥98% and batch-specific QC documentation including NMR, HPLC, and GC . The TBS protecting group confers hydrolytic stability approximately 10⁴-fold greater than the corresponding trimethylsilyl (TMS) ether, enabling this compound to survive multi-step synthetic sequences that would cleave less hindered silyl ethers [1]. Its primary documented application is as a key intermediate in the total synthesis of 35-deoxy amphotericin B methyl ester (Carreira group, 2008) [2] and in statin API manufacturing pathways .

Why Generic Silyl Ether Substitution Fails for Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate in Multi-Step Synthesis


Silyl-protected β-hydroxy esters are not interchangeable. The TBS group on this compound is not merely a generic hydroxyl mask; its steric bulk and electronic properties create a quantifiable stability differential that directly governs synthetic viability. In acidic media, the relative hydrolytic stability hierarchy spans five orders of magnitude: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. The TBS ether is approximately 10⁴ times more resistant to hydrolysis than the corresponding TMS ether , and under basic conditions the hydrolysis rate of TBDMS ethers is roughly 1/10,000 that of TMS ethers [2]. Substituting a TMS-protected analog in a multi-step sequence requiring aqueous workup, chromatography, or exposure to nucleophilic conditions would result in premature deprotection and loss of regiochemical fidelity. Furthermore, the regioisomeric placement of the TBS group at the primary 4-hydroxyl (versus the secondary 3-hydroxyl) is essential for orthogonal synthetic strategy: TBS silylation of unsymmetrical 1,2- and 1,3-diols via stannanediyl intermediates occurs regiospecifically at the primary hydroxyl [3], and inverting this regiochemistry would yield a different building block with altered reactivity at the remaining free hydroxyl. These differences are not academic; they determine whether a synthetic route succeeds or fails.

Quantitative Differentiation Evidence for Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate vs. Comparator Compounds


Hydrolytic Stability: TBS Ether 20,000× More Stable Than TMS Ether Under Acidic Conditions

The tert-butyldimethylsilyl (TBS) protecting group on this compound provides a quantified stability advantage over the closest smaller silyl analog, the trimethylsilyl (TMS) ether. In acidic media, the relative hydrolytic stability of silyl ethers follows the established hierarchy: TMS (relative stability = 1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. This places the TBS group at 20,000-fold greater stability than TMS under acidic conditions. Independently, the TBDMS ether is reported to be approximately 10⁴ (i.e., 10,000) times more hydrolytically stable than the corresponding TMS ether under general aqueous conditions [2], and under basic hydrolysis conditions, the rate for TBDMS ethers is approximately 1/10,000 that of TMS ethers [3]. A commercial derivatization reagent datasheet corroborates that TBDMS ethers are 104 times more stable to hydrolysis than TMS ethers with typical derivatization yields >96% . In contrast, TMS ethers are described as 'too susceptible to solvolysis for them to have any utility as protecting groups' in multi-step synthesis [2].

Protecting group stability Silyl ether hydrolysis Multi-step synthesis compatibility

Regioselective Protection: 4-O-TBS Enables Orthogonal Synthetic Strategy vs. 3-O-TBS Regioisomer

The target compound bears the TBS group at the primary 4-hydroxyl, leaving the secondary 3-hydroxyl free. This regiochemistry is not arbitrary; it exploits the well-established principle that tert-butyldimethylsilylation of unsymmetrical 1,2- and 1,3-diols via their dibutylstannanediyl derivatives occurs regiospecifically at the primary hydroxy group under neutral conditions [1]. The alternative regioisomer—ethyl 3-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate, with the TBS group at the sterically more hindered secondary 3-position and the primary 4-OH free—would present a fundamentally different reactivity profile: the free primary hydroxyl in that regioisomer would be more nucleophilic and less sterically shielded, leading to different chemo- and regioselectivity in subsequent acylation, oxidation, or glycosylation steps. In the target compound, the TBS-protected primary 4-position is effectively 'locked,' directing all subsequent reactions to the secondary 3-OH, enabling reliable orthogonal synthetic planning. The steric bulk of the TBS group also imposes facial selectivity in reactions at adjacent centers, as demonstrated in cycloaddition reactions where bulky silyl substituents restrict approach to a single face of the alkene, yielding exclusive regioisomeric products [2].

Regioselective silylation Orthogonal protection Diol differentiation

Documented Use as Key Intermediate in 35-Deoxy Amphotericin B Methyl Ester Total Synthesis

The target compound is explicitly documented as a synthetic intermediate in the Carreira group's landmark total synthesis of 35-deoxy amphotericin B methyl ester, published in Angewandte Chemie International Edition (2008) [1][2]. This synthesis represents a modular strategy for assembling amphotericin B analogues with modifications in the macrolactone ring, relying on efficient gram-scale synthesis of all major and minor motifs of amphotericin B [1]. The protected 35-deoxy amphotericin B methyl ester (compound 5.44) serves as a key intermediate intersecting the chemistry of amphotericin B from the Nicolaou group [3]. Multiple reputable vendor and database sources independently confirm that (3R)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic acid ethyl ester 'is used in the synthetic preparation of 35-deoxy amphotericin B Me ester towards strategies for molecular editing' . No alternative unprotected or differently protected analog is documented to serve this same role in the published Carreira route, establishing a direct application-based differentiation for procurement decisions in polyene macrolide medicinal chemistry programs.

Amphotericin B analogs Polyene macrolide synthesis Molecular editing Antifungal drug discovery

Commercial Purity Specification: ≥98% with Multi-Method QC vs. Unprotected Analog Instability

Commercially, the (R)-enantiomer of this compound (CAS 188635-30-5) is supplied with a standard purity specification of 98% (Bidepharm), supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . Another reputable supplier (CymitQuimica) specifies a minimum purity of 95% . The unprotected analog—ethyl 3,4-dihydroxybutanoate—lacks the stabilizing TBS group and is inherently more prone to decomposition, lactonization, and oxidation during storage and handling; as a consequence, commercial availability of the unprotected diol in comparable enantiopure form with documented batch QC is substantially more limited. The TBS protection effectively 'locks' the primary hydroxyl, preventing intramolecular side reactions (e.g., lactone formation between the primary alcohol and the ethyl ester) that would degrade the unprotected compound. The Santa Cruz Biotechnology listing for this compound (CAS 188635-30-5, 250 mg unit) further indicates distribution through established research chemical supply chains . Additionally, chiral HPLC methods (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol) are reported for monitoring enantiomeric excess of this compound class, with ee values exceeding 98% .

Chiral building block QC Enantiomeric purity Procurement specification

Statin Intermediate Pathway: TBS-Protected Route vs. Chloro-Analog Approach in HMG-CoA Reductase Inhibitor Synthesis

The compound serves as a key intermediate in statin drug synthesis. Patent EP2341054A1 ('Process for the synthesis of HMG-CoA reductase inhibitors') explicitly describes the use of tert-butyldimethylsilyloxy-protected intermediates in the preparation of HMG-CoA reductase inhibitors [1]. In the rosuvastatin pathway, the TBS-protected intermediate (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidene hexanoate is a critical building block, as disclosed in multiple patents including US8703945 and WO 03/097614 [2][3]. The TBS-protected hydroxy ester provides a synthetic advantage over the more common chloro-analog (ethyl (S)-4-chloro-3-hydroxybutanoate, CAS 86728-85-0, assay 96% from Sigma-Aldrich ): the TBS-ether can be selectively deprotected under mild fluoride conditions (TBAF in THF at 25°C) without affecting the ester or other functionality, whereas the chloro substituent in the chloro-analog requires nucleophilic displacement (e.g., cyanation) which is less chemoselective and introduces an additional functional group interconversion step. The TBS route thus offers greater synthetic convergence and milder downstream deprotection conditions.

Statin synthesis HMG-CoA reductase inhibitors Atorvastatin intermediates Rosuvastatin intermediates

High-Value Application Scenarios for Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate in Research and Industrial Synthesis


Total Synthesis of Polyene Macrolide Natural Product Analogs (35-Deoxy Amphotericin B and Derivatives)

Research groups engaged in the total synthesis or semi-synthesis of amphotericin B analogs should prioritize this compound as the literature-precedented building block. The Carreira group's modular strategy (Angew. Chem. Int. Ed. 2008, 47, 4335–4338) validates the compound's compatibility with alkyne addition, nitrile-oxide cycloaddition, Yamaguchi esterification, and Horner-Wadsworth-Emmons macrocyclization conditions [1]. The TBS group's 20,000-fold stability advantage over TMS in acidic media [2] ensures the protected primary hydroxyl survives the full multi-step sequence, with selective deprotection achievable at the final stage using TBAF in THF at 25°C [3]. The (R)-enantiomer (CAS 188635-30-5) with ≥98% purity and documented QC provides the chiral integrity required for stereochemically complex macrolide assembly.

Statin API Process Development and Scale-Up (Rosuvastatin and Atorvastatin Manufacturing)

Process chemistry teams developing or optimizing statin manufacturing routes should evaluate this TBS-protected intermediate as an alternative to the traditional chloro-analog (ethyl (S)-4-chloro-3-hydroxybutanoate) pathway. Patent EP2341054A1 and US8703945 explicitly describe TBS-protected intermediates in HMG-CoA reductase inhibitor synthesis [4][5]. The key advantage is chemoselectivity: the TBS ether can be removed under mild fluoride conditions (TBAF/THF) without affecting the ethyl ester or other sensitive functionality, whereas the chloro-analog requires nucleophilic displacement (e.g., cyanidation) under harsher conditions. For contract manufacturing organizations (CMOs) producing rosuvastatin calcium, the TBS-protected route offers documented patent precedent and orthogonal deprotection chemistry that simplifies downstream purification.

Orthogonal Protection Strategies for Complex Chiral 1,3-Diol Building Blocks

Synthetic methodology groups developing orthogonal protection schemes for chiral 1,3-diol systems should select this compound for its demonstrated regiospecificity. The TBS group at the primary 4-position is installed regiospecifically via stannanediyl methodology, leaving the secondary 3-hydroxyl free for subsequent acylation, oxidation, glycosylation, or phosphorylation [6]. The steric bulk of the TBS group also imposes facial selectivity in reactions at adjacent stereocenters [7]. This compound is the appropriate choice when the synthetic plan requires: (a) a protected primary hydroxyl that survives aqueous workup and chromatography, (b) a free secondary hydroxyl for further elaboration, and (c) a chiral (R)-configured β-hydroxy ester backbone derived from the inexpensive chiral pool (ultimately from (S)-malic acid or (R)-ethyl 3-hydroxybutanoate).

Academic and Industrial Procurement for Multi-Step Medicinal Chemistry Campaigns

For medicinal chemistry programs requiring a stable, chirally pure, differentially protected C4 building block, this compound offers a procurement-ready solution with documented QC. The 98% standard purity with NMR, HPLC, and GC batch analysis reduces the need for in-house repurification before use. The compound is stocked by multiple reputable suppliers (Santa Cruz Biotechnology, Bidepharm, CymitQuimica) , ensuring supply chain redundancy. Storage at 4°C (short-term) or –20°C under inert atmosphere (long-term) is recommended for maximum recovery . When ordering, specifying CAS 188635-30-5 (the (R)-enantiomer) rather than a racemic or unspecified stereochemical mixture is essential, as the chirality at C3 is critical for downstream asymmetric induction in target molecule synthesis.

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